molecular formula C9H18Cl2 B1628338 1,2-Dichlorononane CAS No. 56375-96-3

1,2-Dichlorononane

Cat. No.: B1628338
CAS No.: 56375-96-3
M. Wt: 197.14 g/mol
InChI Key: SAWALGNBNOPQEB-UHFFFAOYSA-N
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Description

1,2-Dichlorononane (CAS: 56375-96-3) is a chlorinated alkane with the molecular formula C₉H₁₈Cl₂ and a molecular weight of 197.15 g/mol. It consists of a nine-carbon chain with two chlorine atoms attached to adjacent carbon atoms (positions 1 and 2). The compound is primarily used in research and industrial applications as an intermediate in organic synthesis or a solvent for nonpolar substances.

Properties

CAS No.

56375-96-3

Molecular Formula

C9H18Cl2

Molecular Weight

197.14 g/mol

IUPAC Name

1,2-dichlorononane

InChI

InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3

InChI Key

SAWALGNBNOPQEB-UHFFFAOYSA-N

SMILES

CCCCCCCC(CCl)Cl

Canonical SMILES

CCCCCCCC(CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1-Dichlorononane

  • Molecular Structure: Unlike the vicinal (1,2) chlorine arrangement, 1,1-dichlorononane has geminal (1,1) chlorines on the same carbon.
  • Synthesis: 1,1-Dichlorononane is synthesized via radical deboronative chlorination, yielding a 73% efficiency as a colorless oil .
  • Reactivity: The geminal configuration reduces steric hindrance but may limit elimination reactions compared to 1,2-dichlorononane.
  • Physical Properties : Both isomers share the same molecular weight (197.15 g/mol) but differ in boiling points due to structural asymmetry.

1,2-Dichloropropane (Propylene Dichloride)

  • Molecular Formula : C₃H₆Cl₂ (smaller carbon chain).
  • Boiling Point: 96°C (significantly lower than this compound due to shorter chain length) .
  • Applications : Widely used as a solvent, degreaser, and precursor for perchloroethylene.

1,2-Dichloroethane (Ethylene Dichloride)

  • Molecular Formula : C₂H₄Cl₂ .
  • Boiling Point: 83.5°C, making it highly volatile compared to this compound .
  • Industrial Use : Key precursor for PVC production and historically used as a leaded gasoline additive .
  • Health Risks: Linked to CNS depression, liver/kidney damage, and carcinogenicity in high-dose animal models .

Physicochemical and Environmental Properties

Table 1: Comparative Data for Dichlorinated Alkanes

Compound CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
This compound 56375-96-3 C₉H₁₈Cl₂ 242.89 (est.) 1.0136 (est.) Organic synthesis, solvents
1,1-Dichlorononane N/A C₉H₁₈Cl₂ ~235 (est.) 1.01 (est.) Research intermediates
1,2-Dichloropropane 78-87-5 C₃H₆Cl₂ 96 1.156 Degreasing, chemical synthesis
1,2-Dichloroethane 107-06-2 C₂H₄Cl₂ 83.5 1.235 PVC production, solvents

Key Findings:

Chain Length Impact: Longer carbon chains (e.g., nonane derivatives) exhibit higher boiling points and lower volatility compared to shorter analogs (ethane, propane) due to increased van der Waals interactions .

Chlorine Position : Vicinal dichlorides (1,2) are more reactive in elimination reactions (e.g., dehydrohalogenation) than geminal (1,1) isomers .

Environmental Persistence: Shorter-chain dichlorinated compounds (e.g., 1,2-dichloroethane) degrade faster in microbial systems (e.g., Dehalogenimonas spp.) compared to longer-chain derivatives like this compound, which may persist due to hydrophobicity .

Toxicological and Regulatory Considerations

  • 1,2-Dichloroethane: Designated a probable human carcinogen by the EPA, with evidence of mammary and lung tumors in rodents .
  • Regulatory Status : 1,2-Dichloropropane is under evaluation as a high-priority substance by the EPA due to widespread environmental contamination .

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